molecular formula C24H31IN5O7P B1668534 3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid CAS No. 200402-51-3

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

Cat. No. B1668534
M. Wt: 659.4 g/mol
InChI Key: IHFUJPDKHJTHGQ-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 71872 is a GABAB receptor agonist.

Scientific Research Applications

Chemical Derivatives and Analogs

Research has identified various chemical derivatives and analogs related to the benzoic acid family, which includes compounds structurally similar to the specified chemical. For instance, derivatives from Curvularia fallax, such as hydroxy-(methylbutenynyl)-benzoic acid, have been isolated and studied for their chemical properties and potential applications (Abraham & Arfmann, 1990). Additionally, the electrochemical behavior of azo bond-containing benzoic acids has been explored to understand their reduction mechanisms, which may have implications for similar compounds (Mandić, Nigović, & Šimunić, 2004).

HIV Protease Assay Development

In the field of virology, related compounds have been used to develop selective assays for HIV protease. For example, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was used in the synthesis of oligopeptides for spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Pharmaceutical and Biological Properties

Certain benzoic acid derivatives have demonstrated various biological properties. For instance, 3-hydroxy benzoic acid and its derivatives have shown antimicrobial, anti-inflammatory, and other pharmacological activities. These compounds have also been used in preservatives for drugs, cosmetics, and food products (Satpute, Gangan, & Shastri, 2018). Similarly, N-para-ferrocenyl benzoyl amino acid ethyl esters, a related class of compounds, have been synthesized and characterized for potential applications in medicinal chemistry (Savage et al., 2005).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives isolated from plants like Piper aduncum have shown significant antimicrobial and molluscicidal activities. These compounds, due to their bioactive properties, are of interest in the development of new therapeutic agents (Orjala et al., 1993).

properties

CAS RN

200402-51-3

Product Name

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

Molecular Formula

C24H31IN5O7P

Molecular Weight

659.4 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1

InChI Key

IHFUJPDKHJTHGQ-QAPCUYQASA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 71872
CGP-71872
CGP71872

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 2
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

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